An In-depth Technical Guide on the Core Fundamental Properties of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
An In-depth Technical Guide on the Core Fundamental Properties of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic entactogen belonging to the phenethylamine and dihydrobenzofuran classes of compounds. As a structural analog of 3,4-methylenedioxyamphetamine (MDA), it has garnered interest within the scientific community for its potential psychoactive effects and as a tool for neuropharmacological research. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 6-APDB. It includes a summary of its known quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its primary mechanism of action and relevant experimental workflows. Due to the limited availability of data specific to 6-APDB, information from its unsaturated analog, 6-(2-aminopropyl)benzofuran (6-APB), is included for comparative purposes where relevant.
Chemical and Physical Properties
6-APDB, with the IUPAC name 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine, is a chiral molecule that is often encountered as a racemic mixture.[1] Its core structure consists of a 2,3-dihydrobenzofuran ring substituted at the 6-position with a 2-aminopropyl chain. This structure is analogous to MDA, where the methylenedioxy ring is replaced by a dihydrobenzofuran moiety.[1]
Physicochemical Data
A compilation of the known physicochemical properties of 6-APDB is presented in Table 1. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molar Mass | 177.247 g/mol | [1] |
| Melting Point (HCl salt) | 243.4 °C | SWGDRUG Monograph |
| Appearance (HCl salt) | White powder | SWGDRUG Monograph |
| Solubility (HCl salt) | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 1 mg/ml | Cayman Chemical |
| Predicted pKa | 10.1 (most basic) | ACD/Labs Percepta |
Pharmacological Properties
The primary pharmacological action of 6-APDB is the inhibition of the reuptake of the monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2] This action increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its characteristic psychoactive effects.
Pharmacodynamics: Monoamine Transporter Inhibition
In vitro studies have quantified the inhibitory potency of 6-APDB at the human serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2. These values indicate a preferential inhibition of SERT over DAT and NET.
| Target | IC₅₀ (nM) | Source |
| Serotonin Transporter (SERT) | 322 | [2] |
| Dopamine Transporter (DAT) | 1,997 | [2] |
| Norepinephrine Transporter (NET) | 980 | [2] |
Signaling Pathways
The inhibition of monoamine reuptake by 6-APDB initiates a cascade of downstream signaling events. The increased synaptic concentration of monoamines leads to enhanced activation of their respective postsynaptic receptors. For instance, increased serotonin levels activate various serotonin receptor subtypes, which can trigger G-protein-coupled receptor (GPCR) signaling cascades. A common pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various intracellular proteins, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal function.
Caption: Simplified signaling pathway of 6-APDB.
Experimental Protocols
This section outlines the methodologies for the synthesis and analysis of 6-APDB, as well as a general protocol for in vitro monoamine transporter inhibition assays.
Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
A reported synthesis of 6-APDB starts from 3-methoxybenzaldehyde and proceeds through a multi-step sequence.[3] The key steps include a Henry reaction, reduction of the nitro group and double bond, protection of the resulting amine, Friedel-Crafts acetylation, demethylation, reduction of the carbonyl group, and finally, cyclization to form the dihydrobenzofuran ring.[3] The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for 6-APDB.
Detailed Protocol (Optimized Steps):
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Reduction of Nitro Group and Double Bond: The reduction is carried out at a reaction temperature of 40°C and a pressure of 4.0 MPa, using Raney-Ni as the catalyst (8% by weight relative to the starting material).[3] This step yields the corresponding amine.[3]
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Friedel-Crafts Acetylation: This step is performed at 40°C for 6 hours, with a molar ratio of chloroacetyl chloride to the amine-protected intermediate of 1.4:1.[3]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a solution of 0.5N NaOH in chloroform.
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Instrumentation: A gas chromatograph equipped with a mass selective detector.
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Column: DB-1 MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
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Carrier Gas: Helium at a flow rate of 1 mL/min.
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Temperatures: Injector at 280°C, MSD transfer line at 280°C, MS Source at 230°C, and MS Quad at 150°C.
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Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, and hold at 300°C for 9.0 min.
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Injection: 1 µL injection with a split ratio of 20:1.
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MS Parameters: Scan range of 34-550 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10 mg of the analyte in deuterated water (D₂O) containing a TMS standard for 0 ppm reference.
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Instrumentation: A 400 MHz NMR spectrometer with a proton detection probe.
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Parameters: A spectral width covering at least -3 ppm to 13 ppm, a 90° pulse angle, and a delay between pulses of 45 seconds.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol describes a general method for determining the IC₅₀ values of a test compound at monoamine transporters using radiolabeled substrates.
Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.
Materials:
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HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.
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Cell culture medium and reagents.
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Assay buffer (e.g., Krebs-HEPES buffer).
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Radiolabeled substrates: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.
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Test compound (6-APDB) at various concentrations.
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Selective inhibitors for each transporter to determine non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, and desipramine for NET).
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96-well microplates.
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Scintillation counter and vials.
Procedure:
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Cell Culture: Culture the HEK293 cells expressing the transporter of interest under standard conditions.
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Cell Plating: Seed the cells into 96-well plates and allow them to adhere and form a confluent monolayer.
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Assay Incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of 6-APDB or a reference inhibitor for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.
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Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short period (e.g., 1-10 minutes) during which uptake is linear.
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Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
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Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.
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Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a selective inhibitor) from the total uptake. Plot the percentage of inhibition versus the concentration of 6-APDB and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
6-(2-Aminopropyl)-2,3-dihydrobenzofuran is a monoamine reuptake inhibitor with a preference for the serotonin transporter. Its fundamental properties, as outlined in this guide, provide a basis for further research into its pharmacological effects and potential applications. The provided experimental protocols offer a starting point for the synthesis, analysis, and in vitro characterization of this compound. Further studies are warranted to fully elucidate its receptor binding profile, in vivo effects, and metabolic fate to better understand its complete pharmacological and toxicological profile. The continued investigation of 6-APDB and related compounds will contribute to a deeper understanding of the structure-activity relationships of monoamine reuptake inhibitors and their interactions with the central nervous system.
